molecular formula C9H8BrNO4 B1503806 Methyl 2-(5-bromo-2-nitrophenyl)acetate CAS No. 189748-25-2

Methyl 2-(5-bromo-2-nitrophenyl)acetate

Cat. No. B1503806
M. Wt: 274.07 g/mol
InChI Key: MIXSLFKHFLGMNS-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromo-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8BrNO4 . It has a molecular weight of 274.07 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-bromo-2-nitrophenyl)acetate” consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, UPLC, etc .


Physical And Chemical Properties Analysis

“Methyl 2-(5-bromo-2-nitrophenyl)acetate” has a molecular weight of 274.07 . The compound is stored in a sealed, dry environment at room temperature . The boiling point of the compound is not specified .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound “methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate” is a chemical reagent used in medicinal chemistry .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the source .
  • Scientific Field: Pharmacology

    • Application : Indole derivatives, which include compounds similar to “Methyl 2-(5-bromo-2-nitrophenyl)acetate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their biological activities .
    • Results or Outcomes : The specific results or outcomes would depend on the particular indole derivative and the biological activity being tested. For example, one study found that the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A .
  • Scientific Field: Chemical Synthesis

    • Application : The compound “methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate” is a chemical reagent used in chemical synthesis .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the source .
  • Scientific Field: Antiviral Research

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which include compounds similar to “Methyl 2-(5-bromo-2-nitrophenyl)acetate”, have been reported as antiviral agents .
    • Method of Application : These compounds are typically synthesized in a laboratory and then tested in vitro for their antiviral activities .
    • Results or Outcomes : For example, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
  • Scientific Field: Chemical Synthesis

    • Application : The compound “methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate” is a chemical reagent used in chemical synthesis .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the source .
  • Scientific Field: Antiviral Research

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which include compounds similar to “Methyl 2-(5-bromo-2-nitrophenyl)acetate”, have been reported as antiviral agents .
    • Method of Application : These compounds are typically synthesized in a laboratory and then tested in vitro for their antiviral activities .
    • Results or Outcomes : For example, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 2-(4-bromo-2-nitrophenyl)acetate”, advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . It also suggests using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-(5-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXSLFKHFLGMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678840
Record name Methyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromo-2-nitrophenyl)acetate

CAS RN

189748-25-2
Record name Methyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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